

Ethyl 2-oxobutanoate: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: Ethyl 2-oxobutanoate

Cat. No.: B100451

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CAS Number: 15933-07-0

This technical guide provides an in-depth overview of **ethyl 2-oxobutanoate**, a versatile keto-ester of significant interest to researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, discusses its applications in organic synthesis, and provides illustrative experimental methodologies.

Core Properties and Data

Ethyl 2-oxobutanoate is a colorless liquid with a chemical formula of $C_6H_{10}O_3$. It is recognized for its role as a key intermediate in various chemical transformations.^[1]

Physicochemical Data

A summary of the key quantitative data for **ethyl 2-oxobutanoate** is presented in the table below for easy reference and comparison.

Property	Value	Source(s)
CAS Number	15933-07-0	
Molecular Formula	C ₆ H ₁₀ O ₃	
Molecular Weight	130.14 g/mol	
Boiling Point	162.0 ± 0.0 °C at 760 mmHg	[2]
Melting Point	168 °C (decomposes) / -19.23 °C	[2][3]
Density	1.0 ± 0.1 g/cm ³	[2]
Solubility	Slightly soluble in Chloroform and Methanol. Water solubility of 29323.4 mg/L.	[3][4]
Flash Point	53.74 °C	[3]

Synthesis and Reactivity

Ethyl 2-oxobutanoate is a valuable building block in organic synthesis, primarily utilized in the construction of more complex molecules.[1] Its reactivity is centered around the ketone and ester functional groups, which allow for a variety of chemical modifications.

A common synthetic approach for related β -keto esters involves the alkylation of an enolate. This general strategy can be adapted for the synthesis of **ethyl 2-oxobutanoate** derivatives. The process typically begins with the deprotonation of a suitable β -ketoester using a base, such as sodium ethoxide, to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking an alkyl halide in an S_N2 reaction to form the desired product.[5]

Applications in Drug Development and Heterocyclic Chemistry

The structural motif of **ethyl 2-oxobutanoate** is a valuable precursor in the synthesis of various heterocyclic compounds.[1] These heterocyclic scaffolds are of paramount importance in medicinal chemistry and drug discovery, as they form the core of many pharmaceutical agents

and agrochemicals.[1] The ability of **ethyl 2-oxobutanoate** to participate in condensation and cyclization reactions makes it a versatile starting material for generating diverse molecular architectures.[1] For instance, it can be employed in the synthesis of pyrazoles, pyrimidines, and quinolines, which are classes of compounds known for their wide range of biological activities.[6]

Experimental Protocols

While specific, detailed experimental protocols for the synthesis of **ethyl 2-oxobutanoate** itself are not readily available in the public domain, a general procedure for the synthesis of a related compound, ethyl 2-benzyl-3-oxobutanoate, is described below. This can serve as a model for designing a synthesis for similar molecules.

Illustrative Synthesis of an Ethyl 2-substituted-3-oxobutanoate

Objective: To synthesize an ethyl 2-alkyl-3-oxobutanoate via enolate alkylation.

Materials:

- Ethyl 3-oxobutanoate (ethyl acetoacetate)
- Sodium ethoxide
- Ethanol (anhydrous)
- Alkyl halide (e.g., benzyl chloride)
- Ethyl acetate
- Deionized water
- Anhydrous magnesium sulfate
- 100 mL round-bottom flask
- Condenser

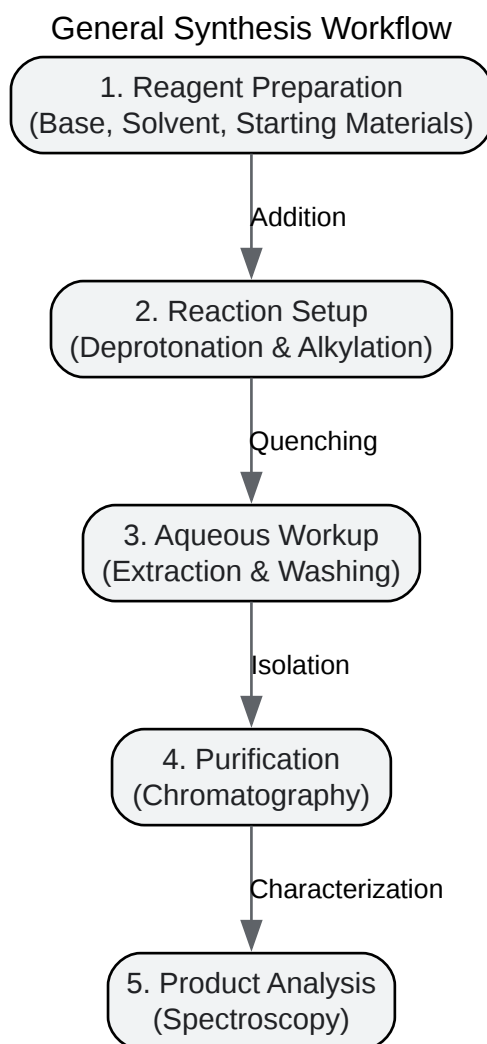
- Magnetic stirrer and stir bar
- Heating mantle or oil bath
- Separatory funnel
- Rotary evaporator

Procedure:

- In a dry 100 mL round-bottom flask, dissolve sodium ethoxide in anhydrous ethanol with stirring until a clear solution is obtained.[\[5\]](#)
- To this solution, add ethyl 3-oxobutanoate dropwise. An exothermic reaction may be observed.[\[5\]](#)
- Once the addition is complete and the initial reaction has subsided, slowly add the alkyl halide (e.g., benzyl chloride) to the reaction mixture.[\[5\]](#)
- Attach a condenser to the flask and heat the mixture to reflux for a specified period (e.g., 40 minutes), monitoring the reaction progress by thin-layer chromatography (TLC).[\[5\]](#)
- After the reaction is complete, cool the flask to room temperature and pour the contents into deionized water.[\[5\]](#)
- Extract the aqueous mixture with ethyl acetate.[\[5\]](#)
- Combine the organic extracts and wash them with deionized water.[\[5\]](#)
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.[\[5\]](#)
- The crude product can be purified by column chromatography.

Visualizations

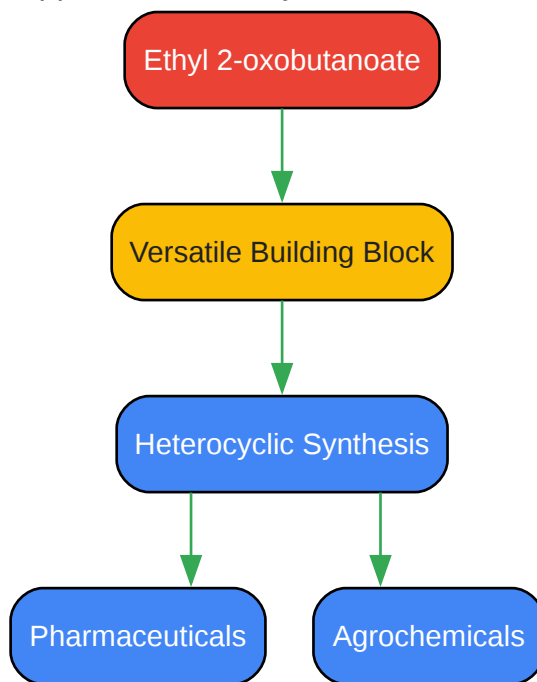
To aid in the understanding of the processes described, the following diagrams illustrate a general experimental workflow for synthesis and a logical relationship of its applications.



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Caption: A generalized workflow for the synthesis of **ethyl 2-oxobutanoate** derivatives.

Applications of Ethyl 2-oxobutanoate



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Caption: The role of **ethyl 2-oxobutanoate** as a key intermediate in chemical synthesis.

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